4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Overview
Description
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2O2. It is a derivative of benzene, featuring two methoxy groups and two amine groups. This compound is often used in organic synthesis and has applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is aromatic aldehydes . These compounds play a crucial role in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets by reacting with aromatic aldehydes . This reaction results in the production of highly fluorescent benzimidazole derivatives .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of aromatic aldehydes to benzimidazole derivatives
Pharmacokinetics
Its solubility in warm methanol, dimethyl sulfoxide, and water suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of highly fluorescent benzimidazole derivatives . These derivatives can be used for the detection of aromatic aldehydes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light , suggesting that its action, efficacy, and stability might be affected by exposure to light. It is recommended to keep it in a dark place . Additionally, it is stable under normal temperatures but may react under strong oxidizing conditions .
Biochemical Analysis
Biochemical Properties
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is an aromatic diamine that reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . It can also react with ketones and carbonyls, including stress compounds such as glyoxal and methylglyoxal, to form fluorescent adducts . These adducts can be separated and quantitated by reversed-phase high-performance liquid chromatography .
Molecular Mechanism
It is known to form fluorescent benzimidazole derivatives when reacted with aldehydes These derivatives could potentially interact with biomolecules, leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride typically involves the reaction of 4,5-dimethoxybenzene-1,2-diamine with hydrochloric acid. The reaction conditions usually require a controlled environment to ensure the purity and yield of the product. The compound can be synthesized by reacting 4,5-dimethoxybenzene-1,2-diamine with hydrochloric acid under inert atmosphere and room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include benzimidazole derivatives, which are highly fluorescent and used in various detection methods .
Scientific Research Applications
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride: This compound is similar in structure but contains a methylenedioxy group instead of methoxy groups.
1,2-Diamino-4,5-dimethoxybenzene: This is the base compound without the dihydrochloride form.
Uniqueness
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is unique due to its high solubility in water and its ability to form highly fluorescent derivatives, making it particularly useful in detection and diagnostic applications .
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;;/h3-4H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAOAMEUMZGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514693 | |
Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131076-14-7 | |
Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131076-14-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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